4-amino-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide
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Overview
Description
4-AMINO-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE is a chemical compound belonging to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-amino benzohydrazide and 2,6-dichlorobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-AMINO-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or dichlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with different functional groups.
Scientific Research Applications
4-AMINO-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and antimicrobial properties.
Biology: Investigated for its antimicrobial and antioxidant activities. It has shown efficacy against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-AMINO-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It is known to inhibit enzymes by binding to their active sites, thereby blocking their catalytic functions. The molecular pathways involved include the inhibition of oxidative stress and the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
- 4-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE
- 4-AMINO-N’-[(E)-(2,6-DIFLUOROPHENYL)METHYLENE]BENZOHYDRAZIDE
- 4-AMINO-N’-[(E)-(2,6-DIMETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE
Comparison: Compared to its analogs, 4-AMINO-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLENE]BENZOHYDRAZIDE exhibits unique properties due to the presence of the dichlorophenyl group. This group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. Additionally, the dichlorophenyl group can influence the compound’s reactivity and stability, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C14H11Cl2N3O |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
4-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11Cl2N3O/c15-12-2-1-3-13(16)11(12)8-18-19-14(20)9-4-6-10(17)7-5-9/h1-8H,17H2,(H,19,20)/b18-8+ |
InChI Key |
BQCNMTNAKVVGMN-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)N)Cl |
Origin of Product |
United States |
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